molecular formula C7H14ClF2N B1421491 4,4-Difluoro-3,3-dimethylpiperidine hydrochloride CAS No. 1198285-09-4

4,4-Difluoro-3,3-dimethylpiperidine hydrochloride

Cat. No.: B1421491
CAS No.: 1198285-09-4
M. Wt: 185.64 g/mol
InChI Key: BOSYFUFKVFPESW-UHFFFAOYSA-N
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Description

4,4-Difluoro-3,3-dimethylpiperidine hydrochloride is a chemical compound with the molecular formula C7H14ClF2N and a molecular weight of 185.64 g/mol. This compound is a derivative of piperidine, featuring two fluorine atoms and two methyl groups on the piperidine ring, and it is commonly used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-3,3-dimethylpiperidine hydrochloride typically involves the fluorination of 3,3-dimethylpiperidine. This can be achieved through various fluorination agents such as Selectfluor or DAST (Diethylaminosulfur trifluoride). The reaction conditions usually require anhydrous conditions and a suitable solvent like dichloromethane or acetonitrile.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize the efficiency of the fluorination reaction.

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoro-3,3-dimethylpiperidine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

  • Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine.

  • Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide or Dess-Martin periodinane.

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of ketones or aldehydes.

  • Reduction: Formation of the corresponding amine.

  • Substitution: Formation of various fluorinated derivatives.

Scientific Research Applications

4,4-Difluoro-3,3-dimethylpiperidine hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in:

  • Chemistry: As a building block for the synthesis of more complex organic molecules.

  • Biology: In the study of enzyme inhibitors and receptor ligands.

  • Medicine: In the development of pharmaceuticals, particularly as a precursor for drug synthesis.

  • Industry: In the production of agrochemicals and other industrial chemicals.

Mechanism of Action

4,4-Difluoro-3,3-dimethylpiperidine hydrochloride is similar to other fluorinated piperidine derivatives, such as 3,3-difluoropiperidine and 4-(trifluoromethyl)piperidine hydrochloride. its unique combination of fluorine atoms and methyl groups provides distinct chemical properties that make it particularly useful in certain applications.

Comparison with Similar Compounds

  • 3,3-Difluoropiperidine

  • 4-(Trifluoromethyl)piperidine hydrochloride

Properties

IUPAC Name

4,4-difluoro-3,3-dimethylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2N.ClH/c1-6(2)5-10-4-3-7(6,8)9;/h10H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSYFUFKVFPESW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCC1(F)F)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Difluoro-3,3-dimethylpiperidine hydrochloride
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4,4-Difluoro-3,3-dimethylpiperidine hydrochloride
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Reactant of Route 4
4,4-Difluoro-3,3-dimethylpiperidine hydrochloride
Reactant of Route 5
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Reactant of Route 6
4,4-Difluoro-3,3-dimethylpiperidine hydrochloride

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